

Introduction: Beyond a Single Formula

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Compound of Interest

Compound Name:	(E)-2-Phenylethenesulfonyl chloride
Cat. No.:	B1366571

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The molecular formula C₈H₇ClO₂S represents a fascinating case study in the importance of precise chemical nomenclature. While it provides the elemental composition, it does not describe the unique architecture of a molecule. The arrangement of these atoms can vary, giving rise to multiple distinct compounds known as isomers, each with its own specific IUPAC name, chemical properties, and biological activities.^{[1][2][3]} For researchers and professionals in drug development, understanding these differences is not merely an academic exercise; it is fundamental to identifying the correct compound for synthesis, experimentation, and therapeutic application.

This guide provides a detailed exploration of the principal isomers of C₈H₇ClO₂S, with a primary focus on the most scientifically and commercially significant isomer: 1-chloro-4-(ethenylsulfonyl)benzene. We will dissect its IUPAC nomenclature, physicochemical properties, synthesis, and critical role in modern medicinal chemistry, while also acknowledging other structural possibilities.

Part 1: Decoding the IUPAC Nomenclature of C₈H₇ClO₂S Isomers

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.^[4] This structural variance is the reason a single formula like C₈H₇ClO₂S can correspond to multiple compounds. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming compounds to ensure each unique structure has a globally recognized, unambiguous identifier.

Principal Isomer: 1-chloro-4-(ethenylsulfonyl)benzene

The most prominent isomer of C₈H₇ClO₂S is 1-chloro-4-(ethenylsulfonyl)benzene, often referred to by its common name, 4-chlorophenyl vinyl sulfone.[\[5\]](#)[\[6\]](#)

- Parent Structure: The core is a benzene ring.
- Principal Functional Group: The highest priority functional group is the sulfone group (–SO₂–). When it links a hydrocarbon group to a benzene ring, the benzene becomes the parent name.
- Substituents on the Benzene Ring:
 - A chlorine atom (Cl) is located on the ring.
 - An ethenylsulfonyl group (–SO₂CH=CH₂), also known as a vinylsulfonyl group, is also attached to the ring.
- Numbering: The carbon atom attached to the highest priority group (the sulfonyl group) is designated as position 1. The ring is numbered to give the other substituent (the chloro group) the lowest possible number, which is position 4.
- Final Assembly: Combining these elements gives the systematic name: 1-chloro-4-(ethenylsulfonyl)benzene.[\[6\]](#)

Alternative Isomer: 2-chloro-2-phenoxyethanethioic S-acid

Another potential, though less common, structural isomer identified for C₈H₇ClO₂S is 2-chloro-2-phenoxyethanethioic S-acid.[\[7\]](#) This structure is fundamentally different:

- Parent Structure: The longest carbon chain containing the principal functional group is an ethanethioic S-acid.
- Substituents:
 - A chlorine atom (Cl) is on the second carbon of the ethane chain.

- A phenoxy group (–OC₆H₅) is also on the second carbon.

This illustrates how the same set of atoms can be assembled into vastly different molecular structures, including different functional groups (a sulfone vs. a thioacid and an ether), underscoring the necessity of the IUPAC system.

Part 2: Physicochemical Properties and Characterization

The distinct structures of isomers lead to different physical and chemical properties. The data below pertains to the primary isomer, 1-chloro-4-(ethenylsulfonyl)benzene.

Property	Value	Source
Molecular Weight	202.66 g/mol	--INVALID-LINK--[6]
CAS Number	5535-51-3	--INVALID-LINK--[5]
Appearance	White to off-white crystalline powder	Generic SDS
Melting Point	65-69 °C	--INVALID-LINK--
SMILES	<chem>C=CS(=O)C(=O)C1=CC=C(C=C1)Cl</chem>	--INVALID-LINK--[6]
InChIKey	IBJGVAOFRSKZPY-UHFFFAOYSA-N	--INVALID-LINK--[6]

Spectroscopic Validation: The identity and purity of 1-chloro-4-(ethenylsulfonyl)benzene are confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the vinyl protons (typically in the 6-7 ppm range) and the aromatic protons on the disubstituted benzene ring. ¹³C NMR would confirm the number of unique carbon environments.
- Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the molecular weight and structural components.

- Infrared (IR) Spectroscopy: Strong absorption bands characteristic of the sulfone group (S=O stretches, typically around $1300\text{-}1350\text{ cm}^{-1}$ and $1140\text{-}1160\text{ cm}^{-1}$) would be prominent.

Part 3: Synthesis and Reaction Mechanisms

Vinyl sulfones are valuable synthetic intermediates.^[8] Their synthesis often involves multi-step procedures designed to construct the reactive vinylsulfonyl moiety.

General Synthetic Workflow

A common and efficient method for synthesizing aryl vinyl sulfones involves the reaction of sulfinic acid sodium salts with dibromides, which proceeds without the need for a metal catalyst.^[8]

Step 1: Formation of Sulfonyl Chloride

Chlorobenzene Sulfuric Acid / SO₃

Sulfonylation

4-Chlorobenesulfonyl
Chloride

Step 2: Reduction to Sulfinate Salt

4-Chlorobenesulfonyl
Chloride

Reducing Agent
(e.g., Na₂SO₃)

Reduction

Sodium 4-chlorobenesulfinate

Step 3: Formation of Vinyl Sulfone

Sodium 4-chlorobenesulfinate

Vinyl Source
(e.g., 1,2-Dibromoethane)

Nucleophilic Substitution
& Elimination

1-chloro-4-(ethenylsulfonyl)benzene
(C₈H₇ClO₂S)

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Caption: General synthetic pathway for 1-chloro-4-(ethenylsulfonyl)benzene.

Experimental Protocol Example: Synthesis from Sodium Sulfinate

This protocol is adapted from established methods for vinyl sulfone synthesis.[\[8\]](#)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium 4-chlorobenzenesulfinate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
- Addition of Reagent: Add 1,2-dibromoethane (1.1 equivalents) to the solution.
- Heating: Heat the reaction mixture to 80-100 °C and maintain for several hours, monitoring progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the crude product.
- Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-chloro-4-(ethenylsulfonyl)benzene.

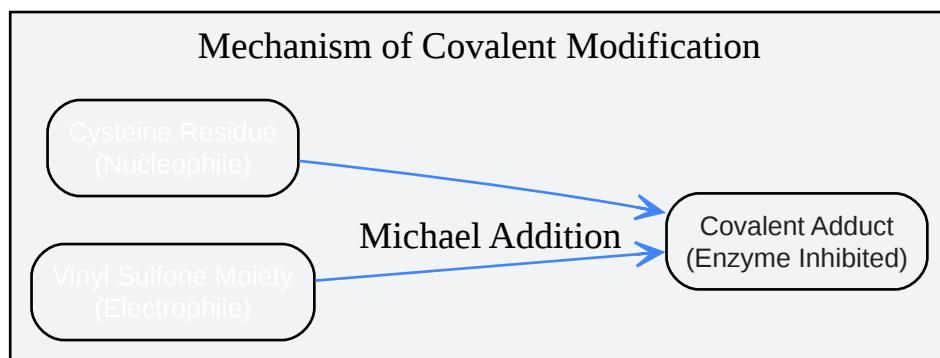
Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic attack of the sulfinate anion. The subsequent elimination of HBr is driven by the application of heat, leading to the formation of the stable vinyl group.[\[8\]](#)

Part 4: The Vinyl Sulfone Motif in Drug Development

The vinyl sulfone group is a "privileged scaffold" in medicinal chemistry.[\[9\]](#)[\[10\]](#) Its importance stems from its electrophilic nature, which allows it to function as a Michael acceptor.[\[11\]](#)

Mechanism of Action: Covalent Inhibition

Vinyl sulfones are widely used to design targeted covalent inhibitors. They can form a stable, irreversible covalent bond with nucleophilic amino acid residues—most notably cysteine—at the active site of a target protein.[\[9\]](#)[\[12\]](#)



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Caption: Covalent bond formation between a vinyl sulfone and a cysteine residue.

This mechanism is highly effective for achieving potent and sustained inhibition of enzymes implicated in disease, such as kinases and proteases.[\[12\]](#)[\[13\]](#)

Key Therapeutic Applications

The vinyl sulfone motif is a key component in numerous drug candidates and approved therapies. Its applications span several disease areas:

- Oncology: Vinyl sulfones are used to design inhibitors of kinases and other proteins involved in cancer cell proliferation and survival.[\[9\]](#)[\[13\]](#) Rigosertib is a notable example of a vinyl sulfone-containing compound that has been investigated in clinical trials for cancer.[\[9\]](#)[\[14\]](#)
- Anti-Infectives: The ability to target cysteine proteases makes vinyl sulfones effective against parasites such as those causing Chagas disease (e.g., K11777) and malaria.[\[10\]](#)[\[13\]](#)
- Anti-Inflammatory Agents: They can inhibit key enzymes in inflammatory pathways. For instance, BAY 11-7085 is an inhibitor of NF- κ B activation.[\[9\]](#)[\[13\]](#)

The versatility of the vinyl sulfone scaffold allows for its incorporation into diverse molecular frameworks to achieve specificity and desired drug-like properties.[\[12\]](#)

Part 5: Safety and Toxicological Profile

As reactive electrophiles, vinyl sulfones require careful handling. The toxicological properties must be considered during research and development.

Hazard Class	Description	Mitigation Measures
Skin Corrosion/Irritation	Classified as a skin irritant. [15] Prolonged contact can cause irritation.	Wear appropriate gloves (e.g., nitrile) and a lab coat.
Serious Eye Damage	Can cause serious eye damage or irritation upon contact. [15]	Use safety glasses or goggles.
Skin Sensitization	May cause an allergic skin reaction in susceptible individuals. [15]	Avoid repeated skin contact.
Acute Toxicity	Harmful if swallowed. [16]	Do not ingest. Wash hands thoroughly after handling.

Handling Protocol:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Personal Protective Equipment (PPE): Standard PPE including safety glasses, a lab coat, and chemical-resistant gloves is mandatory.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[\[15\]](#)

Conclusion

The molecular formula C₈H₇ClO₂S is not a singular entity but a representation of multiple structural isomers. This guide has focused on the principal isomer, 1-chloro-4-(ethenylsulfonyl)benzene, providing a comprehensive overview for scientific professionals. Its precise IUPAC name distinguishes it from other possible structures and is the key to accessing a wealth of information regarding its synthesis, properties, and significant applications in drug

discovery. The vinyl sulfone motif, exemplified by this compound, remains a powerful tool in the development of targeted covalent therapies, underscoring the critical link between fundamental chemical principles and advanced biomedical research.

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